molecular formula C11H14F3N3O3S B12737284 Butanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- CAS No. 141283-45-6

Butanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-

Cat. No.: B12737284
CAS No.: 141283-45-6
M. Wt: 325.31 g/mol
InChI Key: BCMNNPWGOSIWPC-UHFFFAOYSA-N
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Description

Butanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the pyridine ring. One common method involves the reaction of a suitable pyridine derivative with a trifluoromethylating agent under controlled conditions. The methylsulfonyl group is then introduced through a sulfonylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce difluoromethylated or monofluoromethylated derivatives.

Scientific Research Applications

Butanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of Butanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the pyridine ring facilitates interactions with aromatic residues in proteins. The methylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications, such as enzyme inhibition and material science.

    Methylsulfonyl derivatives: Compounds with a methylsulfonyl group are also used in pharmaceuticals and agrochemicals.

    Pyridine derivatives: Pyridine-based compounds are widely used in organic synthesis and drug development.

Uniqueness

Butanamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methylsulfonyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

141283-45-6

Molecular Formula

C11H14F3N3O3S

Molecular Weight

325.31 g/mol

IUPAC Name

N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]butanamide

InChI

InChI=1S/C11H14F3N3O3S/c1-3-4-9(18)16-8-5-7(11(12,13)14)6-15-10(8)17-21(2,19)20/h5-6H,3-4H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

BCMNNPWGOSIWPC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C

Origin of Product

United States

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